molecular formula C18H12N4O3 B3019814 (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide CAS No. 332919-74-1

(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide

Cat. No.: B3019814
CAS No.: 332919-74-1
M. Wt: 332.319
InChI Key: PZHMMHOLIBCLBR-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide (referred to as ICMD-01 in studies) is a hybrid compound designed via fragment-based drug design (FBDD) and structure-based drug design (SBDD) strategies. It combines structural motifs from paracetamol and indomethacin, two clinically significant anti-inflammatory agents .

Properties

IUPAC Name

(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3/c19-10-12(9-13-11-20-17-4-2-1-3-16(13)17)18(23)21-14-5-7-15(8-6-14)22(24)25/h1-9,11,20H,(H,21,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHMMHOLIBCLBR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 1H-indole-3-carbaldehyde, 4-nitroaniline, and malononitrile.

    Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 1H-indole-3-carbaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms (E)-2-cyano-3-(1H-indol-3-yl)acrylonitrile.

    Amidation: The next step involves the reaction of (E)-2-cyano-3-(1H-indol-3-yl)acrylonitrile with 4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted acrylamides with new functional groups replacing the cyano group.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide typically involves a Knoevenagel condensation reaction. The process begins with the reaction of 1H-indole-3-carbaldehyde and malononitrile in the presence of a base, such as piperidine, which forms the acrylonitrile intermediate. This is then reacted with 4-nitroaniline to yield the final product. The presence of the nitro group significantly influences the compound's electronic properties and biological interactions.

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations that can lead to new compounds with distinct properties.

Biology

The compound has been studied for its potential antimicrobial and anticancer activities. Its ability to modulate enzyme activity and receptor interactions makes it a candidate for further exploration in drug development.

Medicine

Research indicates that this compound may possess anti-inflammatory properties. A study demonstrated its effectiveness in reducing inflammation while maintaining gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Industry

In industrial applications, this compound is utilized in the development of novel materials and chemical processes due to its unique reactivity stemming from the nitro group.

Case Study 1: Anti-inflammatory Potential

A recent study evaluated the anti-inflammatory effects of this compound in animal models. The results indicated significant reductions in inflammatory markers compared to control groups treated with standard NSAIDs. This suggests potential for clinical application in treating inflammatory diseases while minimizing side effects associated with conventional therapies .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of this compound against various cancer cell lines. The findings revealed that it induces apoptosis through modulation of specific signaling pathways, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity and influencing cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

The cyanoacrylamide scaffold is versatile, with modifications to the aryl and amide substituents dictating biological activity. Below is a comparative analysis of ICMD-01 and key analogues:

Table 1: Structural and Functional Comparison of Cyanoacrylamide Derivatives

Compound Name Key Substituents Biological Target Activity (IC₅₀/GI₅₀) Reference
ICMD-01 4-Nitrophenyl, indole COX-2, cytokines Binding energy: -11.26 kcal/mol
(E)-N-(4-(tert-butyl)phenyl)-3-(1H-indol-3-yl)acrylamide 4-tert-Butylphenyl, indole Cancer cell lines Potent anticancer activity
(E)-N-(2-(dimethylamino)ethyl)-3-(1H-indol-3-yl)-N-(pyridin-2-yl)acrylamide Pyridinyl, dimethylaminoethyl Focal adhesion kinase (FAK) IC₅₀ = 8.37 µM (TNBC cells)
(E)-3-(5-chlorofuran-2-yl)-2-cyano-N-(4-methoxybenzyl)acrylamide Chlorofuran, 4-methoxybenzyl Broad-spectrum cytotoxicity GI₅₀ = 5–16 µM
(2E)-2-Cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)acrylamide Hexyloxy-methoxyphenyl, 4-iodophenyl Not specified Structural diversity

Impact of Substituents on Bioactivity

Aryl Group Modifications
  • Indole vs. Heterocyclic Replacements :
    • The indole moiety in ICMD-01 enhances COX-2 binding via π-π stacking and hydrogen bonding .
    • Furan derivatives (e.g., ) exhibit cytotoxicity but lack anti-inflammatory specificity, likely due to reduced enzyme affinity .
    • Pyridinyl groups (e.g., ) improve kinase inhibition (e.g., FAK) but may reduce COX-2 selectivity .
Amide Substituents
  • Electron-Withdrawing Groups :
    • The 4-nitrophenyl group in ICMD-01 stabilizes the amide bond and enhances COX-2 interaction via nitro group polarity .
    • 4-Iodophenyl () and 4-chlorophenyl () analogues show varied activities, suggesting halogen size impacts steric hindrance .
  • Bulkier Substituents :
    • 4-tert-Butylphenyl () increases lipophilicity, favoring membrane penetration in anticancer applications .

Mechanistic Divergence Across Analogues

  • Anti-inflammatory vs. Anticancer Activity: ICMD-01’s nitro group and indole system synergize for COX-2 inhibition, while tert-butyl-bearing analogues () shift activity toward cancer cell apoptosis . FAK inhibitors () rely on pyridinyl and dimethylaminoethyl groups for kinase domain interaction, unrelated to COX pathways .
  • Toxicity and Selectivity: ICMD-01’s non-cytotoxic profile in macrophages contrasts with furan derivatives (), which show broad cytotoxicity .

Biological Activity

(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparisons with related compounds.

Chemical Structure and Properties

The compound belongs to the acrylamide class and features a cyano group attached to an indole moiety. Its IUPAC name is (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)prop-2-enamide. The presence of the nitro group is significant as it influences both the electronic properties and biological interactions of the compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in various biochemical pathways, which can lead to changes in cellular functions.
  • Receptor Modulation : It can interact with receptors, influencing signaling pathways within cells.
  • Gene Expression Alteration : The compound has been shown to affect gene expression related to inflammation and cell growth, particularly through its action as a Michael acceptor, which can modify cysteine residues in proteins such as Keap-1, thereby stabilizing Nrf2 and promoting antioxidant responses .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies demonstrated that it has cytotoxic effects against various cancer cell lines. For instance, it showed lower IC50 values compared to standard chemotherapeutic agents across multiple human cancer cell lines, indicating significant potential for further development as an anticancer therapeutic .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties using murine macrophage models. In vitro assays indicated that it did not exhibit cytotoxicity at concentrations up to 100 μM. Subsequent studies demonstrated that it significantly reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α in both in vitro and in vivo models. In particular, the compound's efficacy was comparable to dexamethasone, a well-known anti-inflammatory drug .

Antimicrobial Activity

This compound also displayed moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values suggest that it could serve as a potential antimicrobial agent, although further optimization may be necessary to enhance its efficacy .

Case Studies

  • In Vitro Study on Macrophages :
    • Objective : To assess the anti-inflammatory potential.
    • Method : J774 murine macrophage cells were treated with varying concentrations of the compound.
    • Results : Significant inhibition of IL-1β and TNF-α production was observed at non-cytotoxic concentrations, supporting its role as an anti-inflammatory agent .
  • Anticancer Activity Evaluation :
    • Objective : To determine cytotoxic effects on cancer cell lines.
    • Method : Various human cancer cell lines were exposed to the compound, measuring cell viability.
    • Results : The compound exhibited lower IC50 values than standard treatments, indicating strong anticancer potential .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameKey FeaturesBiological Activity
(E)-2-cyano-3-(1H-indol-3-yl)-N-(phenyl)acrylamideLacks nitro groupReduced reactivity
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamideContains methoxy groupAltered pharmacological profile

The presence of the nitro group in this compound enhances its reactivity and biological interactions compared to structurally similar compounds without this moiety.

Q & A

Q. What is the synthetic route for (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide, and what yields are typically achieved?

The compound is synthesized via a two-step process:

  • Step 1 : Amidation of substituted anilines with ethyl 2-cyanoacetate.
  • Step 2 : Knoevenagel condensation of the intermediate with indole-3-carbaldehyde under acidic or basic conditions. Reported yields range from 46% to 63%, with purity >95% confirmed by HPLC. Purification involves recrystallization or column chromatography .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

  • LC-MS (ESI) : To verify molecular weight (e.g., observed m/z 708.2 [M+H]+ in related analogs) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., vinyl protons at δ 8.04 ppm, indole protons at δ 7.35–7.89 ppm) .
  • HRMS : Validates exact mass (e.g., Δ <5 ppm between calculated and observed values) .

Q. What preliminary biological activities have been reported for this compound?

  • In vitro anti-inflammatory activity : Significant inhibition of nitrite (IC₅₀ ~10 µM) and cytokines (IL-1β, TNFα) in J774 macrophages at non-cytotoxic concentrations .
  • In vivo efficacy : Reduces carrageenan-induced paw edema by 40–50% at 50 mg/kg, comparable to dexamethasone .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

  • Nitrophenyl vs. methoxyphenyl : The 4-nitrophenyl group enhances electron-withdrawing effects, improving binding to inflammatory targets like COX-2. In contrast, methoxy substituents reduce potency due to decreased electrophilicity .
  • Indole core modifications : Substitution at the indole N-position (e.g., methylation) alters solubility but may reduce affinity for cytokine suppression .

Q. What enzyme biomarkers are affected by this compound in toxicological studies?

In Eobania vermiculata (land snails), copper/zinc chelates of the compound significantly alter:

  • Liver enzymes : Elevated ALT (2.5-fold) and AST (3-fold) indicate hepatotoxicity .
  • Mucous secretion markers : Reduced ALP and ACP activity (p < 0.01), suggesting disrupted cellular metabolism .

Q. How can discrepancies between in vitro and in vivo anti-inflammatory data be resolved?

  • In vitro vs. in vivo cytokine suppression : While IL-1β and TNFα are inhibited in macrophages, no significant reduction is observed in serum levels in vivo. This may arise from pharmacokinetic limitations (e.g., poor bioavailability) or compensatory pathways .
  • Experimental adjustments : Use pharmacokinetic profiling (e.g., Cmax, AUC) and metabolite identification to optimize dosing regimens .

Q. What computational or experimental methods are recommended for SAR studies?

  • Molecular docking : Predict interactions with targets like Bcl-2/Mcl-1 (for anticancer activity) or ghrelin receptors (for metabolic studies) .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., cyano, nitro) to bioactivity using regression models .

Methodological Considerations

Q. How should researchers design experiments to assess cytotoxicity alongside therapeutic effects?

  • Dose-ranging studies : Use concentrations from 1–100 µM in vitro (e.g., MTT assay on HEK-293 cells) to establish selectivity indices (IC₅₀ therapeutic/IC₅₀ cytotoxic) .
  • Biomarker panels : Include LDH release (membrane integrity) and caspase-3/7 assays (apoptosis) for mechanistic insights .

Q. What strategies improve the compound’s physicochemical properties for in vivo applications?

  • Salt formation : Enhance solubility via sodium or hydrochloride salts (tested in related acrylamides) .
  • Prodrug approaches : Mask the cyano group with enzymatically cleavable esters to improve permeability .

Q. How can researchers validate target engagement in complex biological systems?

  • Pull-down assays : Use biotinylated analogs to isolate binding proteins from tissue lysates .
  • Activity-based protein profiling (ABPP) : Confirm inhibition of specific enzymes (e.g., COX-2) using fluorescent probes .

Data Contradiction Analysis

Q. Why does the compound show strong in vitro cytokine inhibition but limited in vivo efficacy?

  • Hypothesis : Rapid metabolism (e.g., nitro group reduction) or poor blood-brain barrier penetration.
  • Testing : Conduct metabolite ID via LC-MS/MS and measure brain/plasma ratios in rodent models .

Q. How to address conflicting toxicity data across species (e.g., snails vs. mammals)?

  • Comparative toxicogenomics : Analyze conserved pathways (e.g., oxidative stress response) using RNA-seq from snail hepatopancreas and mammalian liver cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.